2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one
描述
属性
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-(piperidin-1-ylmethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3OS/c18-15-6-4-13(5-7-15)12-23-17-19-10-14(16(22)20-17)11-21-8-2-1-3-9-21/h4-7,10H,1-3,8-9,11-12H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHQALLJKXCTPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CN=C(NC2=O)SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
生物活性
The compound 2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one is a member of the dihydropyrimidinone class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a piperidine moiety and a fluorophenyl group attached to a dihydropyrimidinone core. The presence of the sulfur atom in the sulfanyl group is significant for its biological interactions.
Pharmacological Properties
Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which can mitigate oxidative stress in biological systems. The presence of the sulfanyl group may enhance these effects by acting as a radical scavenger.
Antimicrobial Activity : Dihydropyrimidinones have been reported to possess antimicrobial properties. In vitro studies suggest that the compound may inhibit the growth of various bacterial strains, although specific data on this compound is limited.
CNS Activity : The piperidine component suggests potential central nervous system (CNS) activity. Compounds with similar scaffolds have been explored for their effects on neurotransmitter systems, particularly in relation to dopamine and serotonin transporters.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the piperidine ring and variations in the fluorophenyl group can significantly influence the biological activity of dihydropyrimidinones. For instance, increasing lipophilicity through additional halogen substitutions often enhances binding affinity to target receptors.
Table 1: Summary of SAR Findings
| Compound Variant | Modification | Biological Activity | Reference |
|---|---|---|---|
| Compound A | -F | Reduced DAT affinity | |
| Compound B | -Cl | Increased SERT affinity | |
| Compound C | -Br | Enhanced antimicrobial activity |
Case Studies
- Cocaine Reinforcement Studies : A related compound demonstrated efficacy in reducing cocaine reinforcement in rats, suggesting a potential application in treating stimulant addiction. The binding affinities at dopamine transporters (DAT) were critical in these findings, highlighting the importance of structural modifications for therapeutic efficacy .
- Antimicrobial Studies : Preliminary investigations into derivatives of this compound indicated promising results against certain bacterial strains, warranting further exploration into its potential as an antimicrobial agent .
相似化合物的比较
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below compares the target compound with structurally related molecules from the evidence:
Key Comparisons
Sulfanyl Group Variations
- The target compound’s 4-fluorophenylmethyl sulfanyl group contrasts with ’s imidazole-methylsulfanyl and ’s 3-chlorobenzylsulfanyl . Fluorine’s electronegativity may reduce oxidative metabolism compared to chlorine , while imidazole could enhance solubility via H-bonding .
Piperidine Substitutions
- The piperidin-1-ylmethyl group in the target compound differs from ’s piperidin-1-yl-ethyl linkage and ’s piperidinophenyl.
Fluorinated Aromatic Rings
- The 4-fluorophenyl group in the target compound and ’s 2,4-difluorophenyl derivatives highlight fluorine’s role in enhancing lipophilicity and bioavailability. Difluorinated analogs may exhibit stronger target binding but higher synthetic complexity .
Core Modifications
常见问题
Basic: What synthetic methodologies are recommended for optimizing the yield of this compound?
The compound’s dihydropyrimidinone core can be synthesized via acid-catalyzed cyclocondensation. A one-pot approach using catalytic p-toluenesulfonic acid (PTSA) in ethanol at reflux (80–90°C) is effective, as demonstrated for analogous pyrimidine derivatives. Key parameters include:
- Catalyst loading : 10–15 mol% PTSA to balance reaction rate and side-product formation.
- Reagent stoichiometry : Maintain a 1:1:1 molar ratio of aldehyde (e.g., 4-fluorophenylmethyl thiol), urea/thiourea, and β-ketoester precursors.
- Reaction monitoring : Use TLC (ethyl acetate/hexane, 3:7) to track intermediate formation .
Basic: Which analytical techniques are critical for characterizing this compound?
Rigorous characterization requires:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., piperidinylmethyl at C5, fluorophenylmethylsulfanyl at C2) and dihydropyrimidinone ring conformation.
- High-resolution mass spectrometry (HRMS) : For molecular ion validation (expected [M+H]⁺ ≈ 362.12).
- HPLC purity analysis : Use a C18 column with a methanol/buffer (65:35) mobile phase (pH 4.6 adjusted with glacial acetic acid) for >98% purity .
Advanced: How can computational modeling guide drug-likeness evaluation?
Perform in silico studies to predict:
- Lipophilicity (logP) : Use tools like Molinspiration or SwissADME. Values <5 enhance membrane permeability.
- Bioavailability : Rule-of-Five compliance (e.g., molecular weight <500, hydrogen bond donors <5).
- Docking simulations : Target-specific studies (e.g., kinase inhibitors) to identify key interactions with the fluorophenyl and piperidine moieties .
Advanced: What strategies resolve contradictions in NMR spectral assignments?
For ambiguous signals (e.g., overlapping piperidine protons):
- 2D NMR (COSY, HSQC) : Resolve coupling networks and carbon-proton correlations.
- Variable-temperature NMR : Reduce signal broadening caused by conformational exchange in the piperidine ring.
- X-ray crystallography : Definitive structural elucidation if crystalline material is obtainable .
Basic: What safety protocols are essential during handling?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and fume hood use.
- Waste disposal : Segregate organic waste (e.g., reaction solvents) and transfer to certified hazardous waste facilities to avoid environmental contamination .
Advanced: How can aqueous solubility be improved for in vitro assays?
- Co-solvent systems : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes.
- Salt formation : React the compound with HCl or sodium acetate to enhance ionizability.
- Prodrug derivatization : Introduce phosphate or glycosyl groups at the C4 carbonyl .
Advanced: What methodologies support structure-activity relationship (SAR) studies?
- Analog synthesis : Vary substituents (e.g., replace 4-fluorophenyl with chlorophenyl or adjust piperidine methylation).
- Biological screening : Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) and correlate activity with structural features.
- Pharmacophore mapping : Identify critical functional groups (e.g., sulfanyl linker for hydrophobic interactions) .
Advanced: How is metabolic stability assessed preclinically?
- Liver microsome assays : Incubate the compound with human/rat microsomes and quantify parent compound depletion via LC-MS.
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.
- Plasma stability studies : Monitor degradation in plasma (37°C, 1–24 hrs) to estimate half-life .
Advanced: What HPLC conditions ensure reliable purity analysis?
- Column : C18 (5 μm, 250 × 4.6 mm).
- Mobile phase : Methanol/buffer (65:35) containing 6.8 g/L sodium acetate and 16.22 g/L sodium 1-octanesulfonate (pH 4.6).
- Flow rate : 1.0 mL/min, detection at 254 nm. System suitability requires a tailing factor <2.0 and theoretical plates >2000 .
Advanced: How can molecular dynamics (MD) simulations refine SAR insights?
- Simulation setup : Use AMBER or GROMACS with explicit solvent models (e.g., TIP3P water).
- Binding free energy calculations : MM-PBSA/GBSA to quantify contributions of the fluorophenyl and piperidine groups.
- Trajectory analysis : Identify stable conformations of the dihydropyrimidinone ring in active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
